molecular formula C13H10FNO B1392025 2-(2-Fluorobenzoyl)-6-methylpyridine CAS No. 1187166-12-6

2-(2-Fluorobenzoyl)-6-methylpyridine

Cat. No.: B1392025
CAS No.: 1187166-12-6
M. Wt: 215.22 g/mol
InChI Key: MWBGZFAHPHZNHA-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzoyl)-6-methylpyridine is a substituted pyridine derivative featuring a 2-fluorobenzoyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. The fluorobenzoyl moiety likely enhances electronic properties and steric effects, influencing reactivity and applications in coordination chemistry or medicinal chemistry .

Properties

IUPAC Name

(2-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBGZFAHPHZNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with substituted pyridine compounds such as 3-amino-6-picoline, 2-amino-6-picoline, or 2-amino-4-picoline, which serve as core scaffolds for subsequent modifications.

Bromination of Pyridine Derivatives

Bromination is achieved through electrophilic substitution, often utilizing sodium bromide and sodium bromate in an oxygenated environment, or tribromophosphorus under heating conditions:

Method Reagents Conditions Outcome
Bromination with sodium bromide/bromate NaBr, NaBrO₃ Drip into sulfuric acid, oxygenated, 3 hours Mono- or di-brominated pyridines (e.g., 2-bromo-6-methyl-5-nitro pyridine)
Bromination with tribromophosphorus PBr₃ or PBr₅ Heating at 110–130°C Brominated pyridine derivatives with high regioselectivity

Denitration and Fluorination

Nitro groups are reduced to amino groups using Raney nickel under hydrogen pressure (~40 psi, 5 hours), followed by fluorination steps.

Electrophilic Fluorination Techniques

Fluorination with Selectfluor®

Fluorination of pyridine derivatives is carried out via electrophilic fluorination using Selectfluor®, a stable fluorinating reagent, under controlled conditions:

Parameter Details
Solvent Acetonitrile (MeCN)
Temperature 0°C to room temperature
Reagent Selectfluor® (1.2–2 equivalents)
Atmosphere Argon or nitrogen to prevent side reactions

This method allows for regioselective fluorination at specific positions on the pyridine ring, such as the 2- or 4-position, depending on the substrate's electronic properties.

Blaz-Schiemann Reaction for Aromatic Fluorination

For aromatic rings like benzoyl groups attached to pyridine, the Blaz-Schiemann reaction is employed:

Aryl diazonium salts are prepared from corresponding anilines, then reacted with fluoroboric acid or sodium tetrafluoroborate under low temperature (-78°C) to yield aryl fluorides .

This process is suitable for introducing fluorine at the aromatic ring adjacent to the pyridine core, forming 2-(2-Fluorobenzoyl)-6-methylpyridine.

Key Process Conditions and Reagents

Process Step Reagents Conditions Notes
Bromination NaBr, NaBrO₃, PBr₃ 110–130°C, oxygenated Selectivity for desired brominated pyridine
Nitro reduction Raney Ni, H₂ 25°C, 40 psi, 5 hours Complete denitration to amines
Fluorination Selectfluor®, acetonitrile 0°C to room temp Regioselective fluorination
Aromatic fluorination Sodium tetrafluoroborate -78°C, in diazonium salt formation Aromatic fluorination via diazonium intermediates

Research Findings and Data Summary

Study / Patent Key Features Yield Reaction Conditions Advantages
CN104072470A Multi-step synthesis involving bromination, cyclization, and fluorination Not specified Mild conditions, low cost Suitable for industrial scale, environmentally friendly
PMC7397266 Electrophilic fluorination of dihydropyridines Moderate to high Selectfluor® in acetonitrile, 0°C High regioselectivity, mild conditions
CN102898358A Bromination and fluorination via improved Blaz-Schiemann High yield, simple operation -78°C diazonium fluorination Suitable for large-scale production, lower energy consumption

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 2-(2-Fluorobenzoyl)-6-carboxypyridine

    Reduction: 2-(2-Fluorobenzyl alcohol)-6-methylpyridine

    Substitution: 2-(2-Aminobenzoyl)-6-methylpyridine or 2-(2-Thiobenzoyl)-6-methylpyridine

Scientific Research Applications

2-(2-Fluorobenzoyl)-6-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methyl group on the pyridine ring may influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

Key Substituents and Their Impacts:

Compound Name Substituent at 2-Position Key Properties/Applications Evidence Source
2-(2'-Benzimidazolyl)-6-methylpyridine Benzimidazole Ligand in vanadium complexes; planar geometry enhances metal coordination
2-(Benzo[d]thiazol-2-ylsulfanyl)-6-methylpyridine Thiazole-sulfanyl group Medical intermediate; potential bioactivity
2-[2-(Diethylamino)ethylamino]-6-methylpyridine Aminoethyl-diethylamine Histamine receptor blocking; anticonvulsant activity
2-(3-Iodo-2-propynyloxy)-6-methylpyridine Iodo-propynyloxy Paint fungicide; broad-spectrum antimicrobial
2-(2-Fluorobenzoyl)-6-methylpyridine Fluorobenzoyl Hypothesized: Enhanced electronic effects for catalysis or drug design Inferred

Structural Insights:

  • The benzimidazole and thiazole substituents (e.g., in ) introduce nitrogen-rich heterocycles, favoring metal coordination and biological interactions.

Data Tables Summarizing Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Solubility Thermal Stability Evidence
Benzimidazolyl Strong π-acceptor Low High (planar)
Fluorobenzoyl Electron-withdrawing Moderate Moderate
Iodo-propynyloxy Steric bulk Low Low

Biological Activity

2-(2-Fluorobenzoyl)-6-methylpyridine is an organic compound classified within the pyridine family. Its structure features a fluorobenzoyl group at the second position and a methyl group at the sixth position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : (2-fluorophenyl)-(6-methylpyridin-2-yl)methanone
  • Molecular Formula : C13H10FNO
  • Molecular Weight : 219.22 g/mol
  • InChI Key : MWBGZFAHPHZNHA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with 6-methylpyridine, facilitated by a base such as triethylamine. The reaction conditions usually involve:

  • Temperature : Room temperature to 50°C
  • Solvent : Anhydrous dichloromethane or chloroform
  • Reaction Time : 2-4 hours

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorobenzoyl moiety can engage with enzymes or receptors, potentially inhibiting their activity, while the methyl group may enhance binding affinity and specificity.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Studies have suggested that derivatives of pyridine compounds exhibit anti-inflammatory effects, potentially applicable in treating conditions like arthritis.
  • Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further anticancer drug development.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • In vitro studies demonstrated that compounds similar to this compound could inhibit pro-inflammatory cytokines in macrophages, indicating potential use in inflammatory diseases.
  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry reported that pyridine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.
  • Enzyme Inhibition :
    • Research has indicated that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for drug design targeting metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-(2-Chlorobenzoyl)-6-methylpyridineModerate anti-inflammatory effectsChlorine substituent
2-(2-Bromobenzoyl)-6-methylpyridineAnticancer activityBromine substituent
2-(2-Iodobenzoyl)-6-methylpyridineStronger enzyme inhibitionIodine substituent
This compound Promising anti-inflammatory and anticancer propertiesFluorine enhances stability and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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